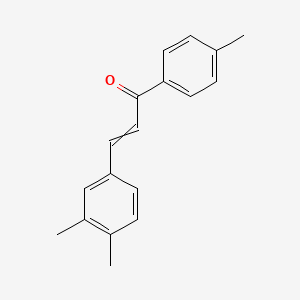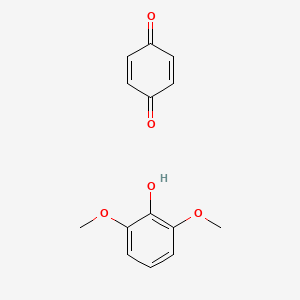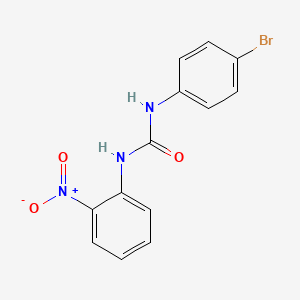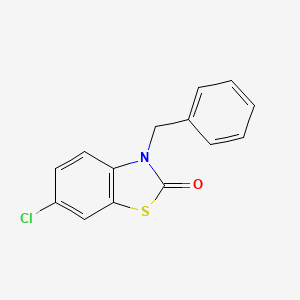![molecular formula C11H16O B14214538 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene CAS No. 832743-86-9](/img/structure/B14214538.png)
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene is a complex organic compound with a unique bicyclic structure. It contains a total of 28 atoms, including 16 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . This compound is characterized by its multiple bonds, including two double bonds, and its ether functionality . The bicyclic framework of this compound makes it an interesting subject for synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves several steps and specific reaction conditions. One common method involves the use of Diels-Alder reactions, metathesis, and Michael additions . These reactions are carefully controlled to achieve the desired regio- and stereo-selectivity. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent . These reactions typically result in the formation of novel bicyclic ethers and other complex products. The compound’s multiple bonds and ether functionality make it reactive under specific conditions, allowing for a wide range of chemical transformations.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, its unique structure and reactivity make it a potential candidate for drug development and other therapeutic applications. Industrially, it can be used in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets and pathways. The compound’s multiple bonds and ether functionality allow it to participate in various chemical reactions, leading to the formation of reactive intermediates and products. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene can be compared with other similar compounds, such as 9-oxabicyclo[3.3.1]non-2-en-6-one and other bicyclic ethers . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of multiple bonds and ether functionality in this compound sets it apart from other related compounds, making it a valuable subject for further research and development .
Eigenschaften
CAS-Nummer |
832743-86-9 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3,5-dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h7,10H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
HRCIIBTUEPMJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CCCC(C1=C)(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)


![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)

![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)






![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
